N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-(2,3-Dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic carboxamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The carboxamide group is attached to a branched 2,3-dimethoxy-2-methylpropyl chain, which introduces steric bulk and ether functionalities.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-8-10(9(2)18-14-8)11(15)13-6-12(3,17-5)7-16-4/h6-7H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTJNDBKXPFGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exerts its effects depends on its interactions with biological macromolecules. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Interactions : The oxazole core’s lower electronegativity compared to triazoles or thiazoles may reduce metal-coordination efficacy but improve compatibility with organic receptors (e.g., enzymes) .
- Solubility vs. Bioavailability: The dimethoxy groups enhance aqueous solubility relative to non-polar analogs like A-836-339, though excessive lipophilicity from the branched chain could offset this advantage.
- Synthetic Accessibility : Oxazole synthesis typically requires milder conditions than thiazoles or triazoles, suggesting scalability advantages for the target compound .
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{17}N_{1}O_{4}
- Molecular Weight : 239.27 g/mol
The biological activity of this compound has been linked to its interaction with various biological targets. It is hypothesized to function primarily through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which plays a critical role in purine metabolism. Inhibitors of IMPDH can affect lymphocyte proliferation and antibody production .
- Modulation of Signaling Pathways : The compound may also influence signaling pathways related to inflammation and cell survival, making it a candidate for further exploration in therapeutic applications.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against specific enzymes. For example:
These results indicate that this compound and its analogs can be potent inhibitors in relevant biological contexts.
In Vivo Studies
Case studies involving animal models have provided insights into the compound's efficacy in vivo:
- Adjuvant-Induced Arthritis Model : In studies where the compound was administered to rats with induced arthritis, significant reductions in inflammation and joint swelling were observed, suggesting anti-inflammatory properties .
- Antibody Production Inhibition : In murine models, the compound inhibited antibody production significantly, indicating potential applications in autoimmune disorders .
Research Findings and Implications
Recent research has focused on the structure–activity relationship (SAR) of similar oxazole derivatives. Findings suggest that modifications in the side chains can enhance biological activity and selectivity towards specific targets:
- Compounds with longer alkyl chains or additional functional groups often exhibit improved potency against enzymatic targets.
- The presence of methoxy groups has been correlated with enhanced solubility and bioavailability.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2,3-dimethoxy-2-methylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide?
Synthesis typically involves multi-step organic reactions, including:
- Oxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives under acidic conditions.
- Carboxamide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to link the oxazole-4-carboxylic acid to the 2,3-dimethoxy-2-methylpropyl amine moiety .
- Methoxy group introduction : Methylation of hydroxyl precursors using methyl iodide or dimethyl sulfate in basic conditions.
Key considerations : Optimize reaction time, temperature (e.g., 0–60°C), and solvent polarity (e.g., DMF or THF) to improve yield (>70%) and purity (HPLC >95%) .
Q. How should researchers characterize the structural integrity of this compound?
Recommended analytical techniques:
- NMR spectroscopy : Confirm methoxy (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm) in the propyl chain.
- Mass spectrometry (HRMS) : Verify molecular weight (calculated for C₁₄H₂₃N₂O₄: ~307.3 g/mol).
- X-ray crystallography : Resolve 3D conformation using SHELX software to validate stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values.
- Enzyme inhibition : Screen against kinases (e.g., AKT) using fluorescence-based assays, given structural similarity to oxazole derivatives with AKT pathway activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
Case study : If the compound shows high potency in breast cancer cells (e.g., IC₅₀ = 2 µM) but low activity in lung cancer cells (IC₅₀ > 50 µM):
- Mechanistic profiling : Perform RNA sequencing to identify differentially expressed genes (e.g., AKT isoforms).
- Metabolic stability : Assess liver microsomal stability (e.g., t₁/₂ < 30 min suggests rapid degradation in certain cell types) .
Methodology : Use structural analogs (e.g., N-(5-bromo-2,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide) as controls to isolate substituent effects .
Q. What computational strategies predict binding modes with target proteins?
- Molecular docking : Use AutoDock Vina to simulate interactions with AKT1 (PDB ID: 3O96). Prioritize poses with hydrogen bonds to Val164 or Lys179 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Validation : Compare with crystallographic data from SHELX-refined structures of related oxazole-carboxamides .
Q. How does the 2,3-dimethoxy-2-methylpropyl substituent influence pharmacokinetics?
- LogP analysis : Calculate partition coefficient (estimated LogP ~2.1) to predict membrane permeability.
- Metabolite identification : Incubate with CYP3A4/2D6 isoforms (LC-MS/MS) to detect O-demethylation products.
Data interpretation : Correlate substituent hydrophobicity with in vivo half-life (e.g., t₁/₂ > 4 h in rodent models) .
Methodological Challenges
Q. How to optimize regioselectivity during oxazole ring functionalization?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the oxazole 4-position .
Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
